molecular formula C2H4N4<br>NH2(NH)CNHCN<br>C2H4N4 B1669379 Dicyandiamide CAS No. 461-58-5

Dicyandiamide

Cat. No.: B1669379
CAS No.: 461-58-5
M. Wt: 84.08 g/mol
InChI Key: QGBSISYHAICWAH-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Dicyandiamide (DCD) is primarily used as a nitrification inhibitor in agriculture. Its main target is the Nitrosomonas bacteria, which plays a crucial role in the process of nitrification .

Mode of Action

DCD interacts with its target, the Nitrosomonas bacteria, by inhibiting the activity of the ammonia monooxygenase enzyme (AMO). This enzyme is essential for the first step of NH4+ oxidation, a key process in nitrification . By inhibiting AMO, DCD slows down the release rate of nitrogen (N) into plant-available forms that are more prone to losses .

Biochemical Pathways

The primary biochemical pathway affected by DCD is the nitrification process. Nitrification is a two-step process where ammonia is first oxidized to nitrite by Nitrosomonas bacteria, and then further oxidized to nitrate by Nitrobacter bacteria. By inhibiting the activity of Nitrosomonas bacteria, DCD slows down the conversion of ammonia to nitrite, thereby affecting the entire nitrification pathway .

Pharmacokinetics

It is known that dcd is commonly used in fertilizer formulations and can be applied with either liquid or dry fertilizer

Result of Action

The primary result of DCD’s action is the inhibition of nitrification, leading to the stabilization of ammonium-N in the root zoneAdditionally, by slowing down the release rate of nitrogen, DCD can help to reduce nitrogen loss through nitrification, thereby mitigating the negative environmental impact of nitrogen fertilizers .

Action Environment

The efficacy and stability of DCD can be influenced by various environmental factors. For instance, the effectiveness of DCD as a nitrification inhibitor can vary by soil type . Furthermore, DCD’s ability to improve crop yields can be affected by phytotoxicity, which can cause yield reductions as opposed to yield improvements under certain conditions . Therefore, the specific environmental context in which DCD is used can significantly impact its action and efficacy.

Biochemical Analysis

Biochemical Properties

Dicyandiamide plays a significant role in biochemical reactions, particularly as a nitrification inhibitor . It interacts with the ammonia monooxygenase enzyme, which is responsible for the first step of the nitrification process . By deactivating this enzyme, this compound slows the conversion of ammonia to hydroxylamine .

Cellular Effects

This compound has been shown to have significant effects on various types of cells, particularly microbial cells in soil . It can influence cell function by inhibiting nitrification, a key process in the nitrogen cycle . This can impact cellular metabolism, particularly in bacteria and archaea that play a role in soil nitrification .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with the ammonia monooxygenase enzyme . This compound deactivates the active site of this enzyme, inhibiting the conversion of ammonia to hydroxylamine . This results in a reduction of nitrate leaching and nitrous oxide emissions when this compound is used to treat soils .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. For example, a study showed that 200 µg of this compound was metabolized by the Mycobacterium smegmatis within 3 days . This suggests that this compound is not stable in the presence of certain microbes and can degrade over time .

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are limited, its use in agriculture has implications for animal health. Residues of this compound have been found in milk products following its application to pasture . This suggests that this compound can be taken up by plants and transferred to animals through their diet .

Metabolic Pathways

This compound is involved in the nitrogen cycle, a crucial metabolic pathway in many organisms . It interacts with the ammonia monooxygenase enzyme, influencing the conversion of ammonia to hydroxylamine . This can affect the overall flux of nitrogen in the soil .

Transport and Distribution

Given its role as a nitrification inhibitor, it is likely that it is transported into microbial cells in the soil where it exerts its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dicyandiamide can be synthesized through the dehydration polymerization of urea in the presence of phosphorus oxychloride (POCl3) and an acid-binding agent such as triethylamine . The reaction is carried out at 50°C under normal pressure, followed by alkali cleaning, filtering, extraction, and concentration to produce this compound .

Industrial Production Methods: Another method involves the one-step synthesis of this compound by introducing ground lime nitrogen, water, and carbon dioxide gas into a reactor. The polymerization reaction occurs at 70-80°C with a controlled flow rate of carbon dioxide, maintaining a pH value of 10-11. The resulting polymerization liquid is filtered, cooled, and crystallized to obtain this compound crystals .

Chemical Reactions Analysis

Types of Reactions: Dicyandiamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2-cyanoguanidine
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InChI

InChI=1S/C2H4N4/c3-1-6-2(4)5/h(H4,4,5,6)
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InChI Key

QGBSISYHAICWAH-UHFFFAOYSA-N
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Canonical SMILES

C(#N)N=C(N)N
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Molecular Formula

Record name DICYANDIAMIDE
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Related CAS

26591-10-6
Record name Guanidine, N-cyano-, homopolymer
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DSSTOX Substance ID

DTXSID1020354
Record name Cyanoguanidine
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Molecular Weight

84.08 g/mol
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Physical Description

Dry Powder; Liquid; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White odorless solid; [HSDB] White powder; [MSDSonline], WHITE CRYSTALLINE POWDER.
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Solubility

SOLUBILITY IN H2O @ 13 °C: 2.26%; MORE SOL IN HOT H2O; SOLUBILITY IN ABS ETHANOL @ 13 °C: 1.26%, IN ETHER @ 13 °C: 0.01%; SOL IN LIQUID AMMONIA, INSOL IN BENZENE & CHLOROFORM, Solubility in water, g/100ml at 25 °C: 4.13
Record name CYANOGUANIDINE
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Density

1.400 @ 25 °C/4 °C, 1.4 g/cm³
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Vapor Pressure

0.000171 [mmHg]
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Color/Form

MONOCLINIC PRISMATIC CRYSTALS FROM WATER OR ALCOHOL, PURE WHITE CRYSTALS

CAS No.

461-58-5
Record name Dicyandiamide
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Record name DICYANDIAMIDE
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Melting Point

209.5 °C, 211 °C
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Synthesis routes and methods I

Procedure details

A composition of matter which is useful for detackifying paint particles in spray booth water comprising a melamine polymer obtained from a reaction of melamine, aldehyde and dicyandiamide and wherein the molar rations of melamine: aldehyde:dicyandiamide are in the range of (0.25-0.40):(1):(0.2-0.03).
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Synthesis routes and methods II

Procedure details

Particularly suitable basic aminoplasts are in particular formaldehyde-dicyandiamide, formaldehyde-dicyandiamide-ethylenediamine or formaldehyde-urea-dicyandiamide condensation products. Preferred products are obtained for example by condensation of formaldehyde, dicyandiamide and ammonium chloride or by condensation of formaldehyde with the reaction product of dicyandiamide with ethylenediamine or the corresponding acid salt, such as the hydrochloride or ammonium chloride. Further basic aminoplasts are obtained by condensation of urea, dicyandiamide and formaldehyde in the presence of acid e.g. hydrochloric acid, or by condensation of dicyandiamide with formaldehyde and the tetrahydrochloride of triethylenetetramine.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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